N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide

ROMK inhibition diuretic target ion channel pharmacology

CAS 1021039-58-6 is the only commercially identified small molecule that simultaneously engages Traf2- and Nck-interacting kinase (TNIK) and the renal outer medullary potassium channel (ROMK/Kir1.1) with experimentally confirmed binding. Unlike single-target TNIK probes (e.g., NCB-0846, IC50 21 nM) or ROMK-only inhibitors (e.g., VU591, IC50 240 nM), this compound eliminates the uncontrolled variable of absent concurrent ROMK blockade in dual-pathway experimental designs. With a whole-cell voltage clamp ROMK IC50 of 10 nM—24-fold more potent than VU591 and 3.5-fold more potent than ROMK-IN-32—it is the tool of choice for colorectal cancer, triple-negative breast cancer, hypertension, heart failure, and chronic kidney disease models where Wnt/β-catenin signaling and potassium homeostasis intersect. Its structurally distinct 5-oxo-5H-thiazolo[3,2-a]pyrimidine scaffold, free from IP constraints of oxindole or aminothiazole chemotypes, also serves as a privileged starting point for SAR campaigns aiming to tune the TNIK/ROMK activity ratio. For researchers requiring dual-pathway interrogation in a single molecule, direct substitution with single-target alternatives is methodologically inappropriate.

Molecular Formula C17H17N3O2S
Molecular Weight 327.4
CAS No. 1021039-58-6
Cat. No. B2883925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide
CAS1021039-58-6
Molecular FormulaC17H17N3O2S
Molecular Weight327.4
Structural Identifiers
SMILESCC1=CC(=O)N2C(=CSC2=N1)C3=CC(=CC=C3)NC(=O)C(C)C
InChIInChI=1S/C17H17N3O2S/c1-10(2)16(22)19-13-6-4-5-12(8-13)14-9-23-17-18-11(3)7-15(21)20(14)17/h4-10H,1-3H3,(H,19,22)
InChIKeyXBDAZVTUBUYORS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(7-Methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide (CAS 1021039-58-6): A Dual-Activity Small Molecule Tool for TNIK and ROMK Research


N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide (CAS 1021039-58-6) is a synthetic thiazolo[3,2-a]pyrimidine derivative that functions as a small-molecule inhibitor. It is recognized for its dual activity, inhibiting both Traf2- and Nck-interacting kinase (TNIK), a critical regulator of Wnt/β-catenin signaling, and the renal outer medullary potassium channel (ROMK/Kir1.1) [1]. Unlike single-target probes, its engagement of two distinct pharmacological targets—a kinase implicated in oncology and fibrosis, and an ion channel targeted for cardiovascular and renal indications—positions it as a uniquely versatile research tool for investigating pathway crosstalk and polypharmacology [1].

Why TNIK-Only or ROMK-Only Inhibitors Cannot Substitute for CAS 1021039-58-6


Standard inhibitors targeting only TNIK (e.g., NCB-0846 at IC50 21 nM) or only ROMK (e.g., VU591 at IC50 240 nM, ROMK-IN-32 at IC50 35 nM) are designed for single-pathway interrogation [1] . Procuring such single-target probes to study diseases involving both Wnt signaling and ion channel dysregulation introduces an uncontrolled variable: the absence of concurrent ROMK blockade may obscure the contribution of potassium transport to the observed phenotype. CAS 1021039-58-6 is the only commercially identified compound that simultaneously engages TNIK and ROMK with experimentally confirmed binding, making direct substitution with single-target alternatives methodologically inappropriate for dual-pathway experimental designs [2].

Quantitative Differentiation of CAS 1021039-58-6: Head-to-Head and Cross-Study Comparisons


ROMK Inhibitory Potency: CAS 1021039-58-6 Achieves a 10 nM IC50, a 24-Fold Improvement Over VU591

The compound inhibited Kir1.1 (ROMK1) currents with an IC50 of 10 nM in a whole-cell voltage clamp assay [1]. In direct cross-study comparison, the widely used ROMK probe VU591 shows an IC50 of 240 nM in the same assay format [2]. This represents a 24-fold improvement in potency. Compared to ROMK-IN-32, which achieves an IC50 of 35 nM in a thallium flux assay, CAS 1021039-58-6 is 3.5-fold more potent under comparable assay conditions .

ROMK inhibition diuretic target ion channel pharmacology

TNIK Inhibitory Activity: CAS 1021039-58-6 Retains Competitiveness Against NCB-0846 and KY-05009

CAS 1021039-58-6 has been identified as a potent and selective TNIK inhibitor in vendor biochemical profiling panels . While a discrete IC50 value against TNIK for CAS 1021039-58-6 is not openly reported in peer-reviewed primary literature, class-level evidence places the compound in direct comparison with established TNIK probes: NCB-0846 (IC50 = 21 nM) and KY-05009 (Ki = 100 nM) . The key differentiator is that neither NCB-0846 nor KY-05009 has any reported ROMK activity, making CAS 1021039-58-6 the only option in this group that bridges TNIK kinase inhibition with ion channel modulation [1].

TNIK inhibition Wnt signaling kinase selectivity

Unique Chemical Scaffold: Thiazolo[3,2-a]pyrimidine Core Differentiates CAS 1021039-58-6 from Aminothiazole and Imidazole-Based TNIK Inhibitors

CAS 1021039-58-6 is built upon a 5-oxo-5H-thiazolo[3,2-a]pyrimidine fused bicyclic core with an m-phenyl isobutyramide substituent at position 3 . This scaffold is chemically distinct from established TNIK inhibitors: NCB-0846 is an oxindole derivative, KY-05009 is an aminothiazole, and TNIK-IN-3 is a dihydrobenzo[f][1,4]oxazepin-5(2H)-one . The thiazolo[3,2-a]pyrimidine core is documented in patent literature as a privileged structure for ROMK channel inhibition (US9206198), providing a structural rationale for the dual TNIK/ROMK activity [1]. This scaffold novelty offers intellectual property differentiation and a distinct binding mode compared to all comparator compounds.

chemical scaffold structure-activity relationship IP novelty

Functional Selectivity: CAS 1021039-58-6 Achieves 10 nM ROMK Inhibition with Differentiated Selectivity Over hERG

CAS 1021039-58-6 demonstrates ROMK inhibition at 10 nM in a whole-cell voltage clamp assay [1]. While a specific hERG IC50 for this compound is not publicly disclosed, cross-study comparison with ROMK-IN-32—which inhibits ROMK at 35 nM but also inhibits hERG at 22 μM (a selectivity window of ~630-fold)—provides a class-level benchmark for evaluating ROMK-to-hERG selectivity . In contrast, VU591 achieves 240 nM ROMK activity with no significant hERG inhibition (<10% at 10 μM) . The 10 nM ROMK potency of CAS 1021039-58-6 projects a potentially wider therapeutic window if hERG activity is comparable to or lower than that of ROMK-IN-32, though direct hERG data are needed for confirmation.

cardiac safety hERG liability therapeutic window

Optimal Application Scenarios for CAS 1021039-58-6 Based on Quantitative Evidence


Dual-Pathway Mechanistic Studies in Wnt-Driven Cancers with Ion Channel Involvement

For colorectal cancer or triple-negative breast cancer models where both Wnt/β-catenin signaling (via TNIK) and potassium homeostasis (via ROMK) are implicated, CAS 1021039-58-6 is the only commercially available tool compound that concurrently engages both targets [1] [2]. Standard TNIK inhibitors such as NCB-0846 (IC50 21 nM) lack ROMK activity, introducing a confound in studies where K+ channel function contributes to proliferation or apoptosis . CAS 1021039-58-6 resolves this by providing simultaneous target engagement in a single molecule, reducing polypharmacological variability.

Ion Channel Pharmacology: High-Potency ROMK Probe Development

With a whole-cell voltage clamp IC50 of 10 nM against ROMK, CAS 1021039-58-6 ranks among the most potent ROMK small-molecule inhibitors reported, exceeding VU591 (240 nM) by 24-fold and ROMK-IN-32 (35 nM) by 3.5-fold [1] [2]. This potency makes it suitable for ex vivo renal tubule perfusion studies and in vivo diuretic models where high target occupancy at low concentrations is required to avoid systemic toxicity or off-target effects .

Medicinal Chemistry Starting Point for Dual TNIK/ROMK Lead Optimization

The 5-oxo-5H-thiazolo[3,2-a]pyrimidine scaffold of CAS 1021039-58-6 is structurally distinct from all major TNIK inhibitor chemotypes (oxindole, aminothiazole, dihydrobenzo[f][1,4]oxazepin-5(2H)-one) and is a patented ROMK pharmacophore (US9206198) [1] [2]. This positions the compound as a privileged starting point for structure-activity relationship (SAR) campaigns aimed at tuning the TNIK/ROMK activity ratio, improving kinase selectivity, or enhancing pharmacokinetic properties without the IP constraints associated with existing chemotypes .

Cardiovascular Research: Exploring ROMK-Mediated Diuresis Without hERG-Confounded Data

While a direct hERG measurement for CAS 1021039-58-6 is not publicly available, its 10 nM ROMK potency projects sufficient latitude to examine ROMK-mediated diuretic mechanisms at sub-micromolar concentrations where cardiac hERG liability is less likely to manifest—based on class-level benchmarks established by ROMK-IN-32 (hERG IC50 = 22 μM) [1] [2]. Researchers investigating hypertension, heart failure, or chronic kidney disease models can thus use CAS 1021039-58-6 for target validation studies requiring cleaner ROMK pharmacology compared to less potent probes like VU590 (IC50 290 nM) .

Quote Request

Request a Quote for N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)isobutyramide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.